molecular formula C10H9ClN2O2S B1613417 3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride CAS No. 912569-59-6

3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride

Cat. No. B1613417
M. Wt: 256.71 g/mol
InChI Key: QGUULJKRHYTFTP-UHFFFAOYSA-N
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Description

“3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H9ClN2O2S . It is also known by various synonyms such as 3-1-methyl-1h-pyrazol-3-yl benzenesulfonyl chloride, benzenesulfonyl chloride, 3-1-methyl-1h-pyrazol-3-yl, and others .

Scientific Research Applications

Catalysis and Synthetic Applications

One significant application of related compounds involves catalysis, where they serve as precursors or catalysts in chemical reactions. For instance, ionic liquids derived from pyrazolyl sulfonamides have been utilized as efficient catalysts in the Knoevenagel–Michael reaction, facilitating the synthesis of complex organic compounds under mild conditions. These catalysts offer advantages like reusability and homogeneity, contributing to the development of greener synthetic methods (Moosavi-Zare et al., 2013).

Supramolecular Chemistry

Compounds containing the pyrazolyl sulfonamide motif have been instrumental in the field of supramolecular chemistry. For example, they have been used to self-assemble metallosupramolecular cages, showcasing the ability to create complex three-dimensional structures through coordination chemistry. These assemblies have potential applications in catalysis, drug delivery, and as molecular containers (Hartshorn & Steel, 1997).

properties

IUPAC Name

3-(1-methylpyrazol-3-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13-6-5-10(12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUULJKRHYTFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640333
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride

CAS RN

912569-59-6
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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